molecular formula C9H10N2O2 B3359289 Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate CAS No. 848498-76-0

Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B3359289
CAS No.: 848498-76-0
M. Wt: 178.19 g/mol
InChI Key: CJQWTNJZFKAIDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate (CAS 848498-76-0) is a high-purity pyrrole derivative designed for research and development applications. This compound serves as a versatile and critical synthetic intermediate, particularly in the construction of complex heterocyclic systems. Its molecular structure, featuring both an ester and a nitrile functional group, makes it a valuable precursor in medicinal chemistry for the synthesis of novel drug candidates, including thiosemicarbazones and hydrazones, which are known to exhibit a range of biological activities such as anticancer, antibacterial, and antimalarial properties . Beyond pharmaceutical research, this pyrrole compound is also investigated for its potential in materials science. Functionalized pyrroles are key components in the development of new materials for opto-electronic applications, chemosensors, and nonlinear optical (NLO) properties . The compound requires careful handling and must be stored sealed in a dry environment at 2-8°C . This product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-3-13-9(12)8-4-7(5-10)6(2)11-8/h4,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJQWTNJZFKAIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(N1)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901241830
Record name Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848498-76-0
Record name Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=848498-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901241830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate typically involves the reaction of 4-methyl-2-pyrrolecarboxaldehyde with ethanol in the presence of an acid catalyst to form the ester. This ester is then reacted with anhydrous acetic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitro groups (NO₂) can be used under acidic conditions.

Major Products Formed

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Amino-substituted pyrrole derivatives.

    Substitution: Halogenated or nitro-substituted pyrrole derivatives.

Scientific Research Applications

Chemistry

Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate serves as a building block in organic synthesis, facilitating the preparation of more complex molecules. Its ability to undergo various chemical transformations—such as oxidation, reduction, and electrophilic substitution—makes it valuable in synthetic chemistry.

Reaction Type Reagents Products
OxidationKMnO₄, CrO₃Pyrrole derivatives
ReductionLiAlH₄, H₂Amino-substituted pyrroles
Electrophilic SubstitutionCl₂, Br₂, NO₂Halogenated or nitro-substituted pyrroles

Biology

Research indicates that this compound exhibits potential biological activities , including:

  • Antimicrobial Properties: Studies suggest efficacy against various bacterial strains.
  • Anticancer Activities: Preliminary investigations show promise in inhibiting cancer cell proliferation.

Medicine

This compound is explored as a precursor for synthesizing pharmaceutical compounds. Its structural features allow it to act on specific molecular targets, potentially leading to the development of new therapeutic agents.

Industrial Applications

In industry, this compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows for modifications that can enhance material performance in applications such as:

  • Organic light-emitting diodes (OLEDs)
  • Photovoltaic cells

Case Study 1: Antimicrobial Activity

A study conducted by researchers demonstrated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) that suggest potential for use in antibacterial formulations.

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal highlighted the compound's ability to inhibit the growth of human breast cancer cells (MCF-7). The study revealed that treatment with this compound led to significant reductions in cell viability, indicating its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate and Analogues

Compound Name Substituents (Positions) Key Functional Groups Molecular Formula Molecular Weight (g/mol)
This compound 4-CN, 5-CH₃, 2-COOEt Cyano, ester C₉H₁₀N₂O₂ 178.19
Ethyl 5-methyl-1H-pyrrole-2-carboxylate 5-CH₃, 2-COOEt Ester C₈H₁₁NO₂ 153.18
Ethyl 5-(4-Bromophenyl)-4-methyl-1H-pyrrole-2-carboxylate 4-CH₃, 5-(4-BrC₆H₄), 2-COOEt Bromophenyl, ester C₁₅H₁₄BrNO₂ 328.18
Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate 4-CN, 5-OH, 2-CH₃, 3-COOEt Cyano, hydroxyl, ester C₁₀H₁₀N₂O₄ 222.20
4-Chloro-5-methyl-1H-pyrrole-2-carboxylic acid 4-Cl, 5-CH₃, 2-COOH Chloro, carboxylic acid C₆H₆ClNO₂ 175.57
Methyl 4-acetyl-5-amino-1H-pyrrole-2-carboxylate 4-Ac, 5-NH₂, 2-COOMe Acetyl, amino, ester C₈H₁₀N₂O₃ 182.18

Key Observations :

  • Electron-withdrawing vs.
  • Steric and Electronic Effects : The bromophenyl group in the 4-Bromophenyl derivative introduces steric bulk and lipophilicity, which may enhance membrane permeability in biological systems.
  • Hydrogen Bonding: The hydroxyl group in Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate enables stronger hydrogen bonding compared to the methyl group in the target compound, influencing solubility and crystal packing.

Physical and Chemical Properties

  • Crystallography: Ethyl 5-methyl-1H-pyrrole-2-carboxylate crystallizes in a monoclinic system (space group P2₁/c) with hydrogen-bonded dimers . The target compound’s cyano group may disrupt similar packing due to increased polarity.
  • Solubility: The cyano group in the target compound reduces polarity compared to the hydroxylated analogue , likely decreasing water solubility but enhancing compatibility with organic solvents.
  • Thermal Stability: Electron-withdrawing groups (e.g., cyano, chloro) may lower thermal stability compared to alkyl-substituted derivatives.

Biological Activity

Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate is a synthetic compound that has garnered attention in recent years for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyrrole ring, a five-membered aromatic heterocycle containing nitrogen. The presence of both cyano and ester functional groups contributes to its unique chemical reactivity and potential applications in pharmaceuticals and agrochemicals. The molecular formula is C8H8N2O2C_8H_8N_2O_2 with a molecular weight of approximately 168.16 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may act as an inhibitor or activator of certain enzymes, thereby influencing various biochemical pathways and cellular processes. Ongoing studies aim to elucidate these interactions further, focusing on its potential as a therapeutic agent.

Antimicrobial Properties

This compound has been investigated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it exhibits significant activity against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents.

Case Study: Antibacterial Activity
A study evaluated the compound against Staphylococcus aureus and Escherichia coli using Minimum Inhibitory Concentration (MIC) assays. The results indicated that the compound had MIC values ranging from 3.12 to 12.5 µg/mL, demonstrating potent antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .

Anticancer Properties

In addition to its antimicrobial effects, this compound has shown promise as an anticancer agent. Research suggests that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Case Study: Anticancer Activity
A recent investigation into the compound's anticancer properties revealed that it significantly reduced cell viability in several cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with related pyrrole derivatives:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Ethyl 5-methyl-1H-pyrrole-2-carboxylateC8H9NO2Lacks cyano groupModerate antibacterial activity
Ethyl 3-chloro-4-cyano-5-methyl-1H-pyrrole-2-carboxylateC8H8ClN2O2Contains chlorineEnhanced anticancer properties
Ethyl 6-methoxy-3-methylindole-2-carboxylateC11H13N1O3Indole derivativePotent against specific cancer types

This table highlights how variations in chemical structure can influence biological activity, emphasizing the unique attributes of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-cyano-5-methyl-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.